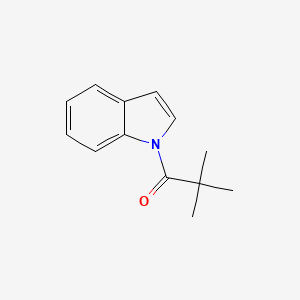

1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-

Description

Significance of Indole (B1671886) Scaffold in Modern Synthetic Chemistry

The indole nucleus is a quintessential heterocyclic scaffold that holds a privileged position in medicinal and synthetic chemistry. researchgate.net This bicyclic aromatic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a common motif in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov Its prevalence in nature, from the amino acid tryptophan to complex alkaloids like vincristine (B1662923) and strychnine, underscores its evolutionary selection as a key building block for molecules with potent biological functions. researchgate.net

In drug discovery, the indole scaffold is considered a "versatile building block" due to its ability to interact with a wide range of biological targets, including enzymes and receptors. mdpi.comnih.gov The structural versatility of the indole ring allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries for high-throughput screening. ijpsr.com This has led to the development of numerous FDA-approved drugs containing the indole core, targeting a spectrum of diseases such as cancer, microbial infections, inflammation, and neurodegenerative disorders. mdpi.comnih.gov The ability to modify the indole ring's substituents significantly alters the compound's biological activity, allowing for the fine-tuning of efficacy and safety profiles. mdpi.com Consequently, the development of novel and efficient methods for the synthesis and functionalization of indoles remains a central focus of contemporary organic chemistry research. ijpsr.comrsc.org

Historical Context of N-Acyl Indole Research and its Evolution

The protection of the indole nitrogen is a critical aspect of its chemistry. The indole N-H bond is acidic and the ring system can be unstable under various reaction conditions, particularly acidic ones. mdpi.org Historically, N-acylation was developed as a strategy to protect the indole nitrogen, temporarily masking its reactivity while other transformations are performed on the molecule. researchgate.net This protection prevents unwanted side reactions and often allows for specific reactions, such as the lithiation of the heterocyclic nucleus at defined positions. mdpi.org

The evolution of N-acyl indole research has moved beyond simple protection. Scientists discovered that the nature of the acyl group could profoundly influence the indole's reactivity. The introduction of specific N-acyl groups, such as the pivaloyl group, transformed them from mere protectors into powerful directing groups. This concept has become a cornerstone of modern C-H functionalization chemistry, an area focused on the direct conversion of carbon-hydrogen bonds into new chemical bonds. rsc.orgmdpi.com The N-acyl group can coordinate to a transition metal catalyst and deliver it to a specific C-H bond within the indole structure, enabling regioselective functionalization that would be difficult to achieve otherwise. rsc.org

The N-pivaloyl group, in particular, has been noted for its unique properties. Due to its steric bulk, it not only protects the nitrogen but can also shield the electronically favorable C2 position from attack, directing reactions to other sites. mdpi.org However, the robustness that makes the pivaloyl group an effective protector also presents a challenge for its removal. mdpi.org Consequently, a significant part of the research in this area has also focused on developing efficient protocols for the deprotection of N-pivaloylindoles, ensuring the protecting group can be removed under mild conditions after it has served its purpose. mdpi.org

Overview of Academic Research Perspectives on 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-

Academic research on 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- (N-Pivaloylindole) has primarily focused on its application as a key substrate and directing group in transition metal-catalyzed C-H functionalization reactions. The pivaloyl group is recognized as an efficient directing group that facilitates C-H activation at positions that are typically less reactive, such as the C7 position on the indole's benzene ring. researchgate.net

A notable example of this is the rhodium-catalyzed regioselective C7-functionalization of N-pivaloylindoles. Research has demonstrated that the combination of the N-pivaloyl directing group and a rhodium catalyst is crucial for achieving high regioselectivity and conversion in C-H olefination reactions. researchgate.net In a study by Ma and his team, N-pivaloylindole was effectively reacted with various olefins, such as methyl acrylate, to yield C7-alkenylated products in good yields. researchgate.net This method provides a direct route to valuable C7-functionalized indoles, which are structural motifs found in various bioactive compounds. researchgate.net

The table below summarizes representative findings from a study on the rhodium-catalyzed C7-olefination of N-pivaloylindole, illustrating the reaction's efficacy.

| Entry | Olefin Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl acrylate | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | CH₂Cl₂ | 80 | 36 | Good |

| 2 | Styrene | [CpRhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | CH₂Cl₂ | 80 | 36 | Good |

| 3 | Vinyl phenyl sulfone | [Cp*RhCl₂]₂, AgNTf₂, Cu(OAc)₂·H₂O | CH₂Cl₂ | 80 | 36 | Excellent |

This table is a representation of data found in the literature, highlighting the conditions for the C7 olefination of N-pivaloylindole. researchgate.net

Beyond directing C-H activation, the pivaloyl group's steric hindrance is also a key research focus. It effectively blocks the C2 position, thereby directing electrophilic or metallation reactions to other positions like C3 or C7. mdpi.org While its removal was once considered notoriously difficult, recent research has established more efficient deprotection protocols, for instance, using lithium bases like LDA, which enhances its utility as a protecting group. mdpi.org This dual functionality—as a robust directing group and a sterically demanding protecting group—cements the perspective of N-pivaloylindole as a highly valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists for constructing complex, functionalized indole derivatives.

Properties

CAS No. |

70957-04-9 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-indol-1-yl-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 |

InChI Key |

DTRSVKLNWUNCQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for N Pivaloylindole and Its Derivatives

Direct N-Pivaloylation Strategies for 1H-Indole

The most straightforward approach to synthesizing N-pivaloylindole involves the direct acylation of the indole (B1671886) nitrogen. This can be achieved through both classical and modern catalytic methods.

Classical Acylation Protocols in Indole Chemistry

Traditional methods for the N-acylation of indoles typically involve the reaction of the indole with an activated acyl derivative, such as an acyl chloride or anhydride, in the presence of a base. researchgate.net For the synthesis of N-pivaloylindole, this involves reacting 1H-indole with pivaloyl chloride. The low nucleophilicity of the indole nitrogen often necessitates the use of a strong base to deprotonate the N-H bond, thereby increasing its reactivity. researchgate.net Common bases employed in this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃).

While effective, these classical methods can sometimes be hampered by side reactions, such as C-acylation, particularly at the electron-rich C-3 position. organic-chemistry.org The choice of solvent and reaction conditions is therefore critical to achieving high selectivity for N-acylation.

Catalytic Approaches to N-Pivaloylindole Formation

In recent years, more sophisticated catalytic methods have been developed to achieve chemoselective N-acylation of indoles, offering milder reaction conditions and improved functional group tolerance.

One such approach is the dehydrogenative coupling of indoles with alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP). nih.gov This method allows for the formation of N-acylindoles from readily available starting materials in a single step. nih.gov Another innovative method utilizes thioesters as a stable acyl source for the N-acylation of indoles. nih.gov This reaction is highly chemoselective for the nitrogen atom and proceeds in moderate to good yields. nih.gov

| Catalytic N-Acylation Method | Catalyst/Reagent | Acyl Source | Key Features | Reference(s) |

| Dehydrogenative Coupling | Tetrapropylammonium perruthenate (TPAP) | Primary Alcohols | Single-flask synthesis, mild conditions. | nih.gov |

| Thioester Coupling | Cesium Carbonate (Cs₂CO₃) | Thioesters | Highly chemoselective, functional group tolerant. | nih.gov |

Multi-Component and Tandem Reaction Pathways for Indole Synthesis

Beyond direct N-acylation, N-pivaloylindoles and their derivatives can be accessed through more complex synthetic sequences that construct the indole ring itself. These methods are particularly valuable for preparing highly functionalized indole scaffolds.

Fischer Indole Synthesis Adaptations for N-Protected Indoles

The Fischer indole synthesis is a venerable and widely used method for constructing the indole core from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com The reaction proceeds through a phenylhydrazone intermediate which, upon protonation, undergoes a mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.org

While the classical Fischer indole synthesis typically yields N-unsubstituted indoles, modern variations have been developed to access N-protected derivatives. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the key N-arylhydrazone intermediate. wikipedia.org This allows for greater substrate scope and control over the substitution pattern of the final indole product. Although not directly producing N-pivaloylindoles in one step, the resulting indole can be subsequently N-pivaloylated as described in section 2.1.

| Fischer Indole Synthesis Variant | Key Reagents/Catalysts | Description | Reference(s) |

| Classical Fischer Indole Synthesis | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂) | Reaction of a phenylhydrazine with an aldehyde or ketone. | wikipedia.orgjk-sci.com |

| Buchwald Modification | Palladium Catalyst | Cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate. | wikipedia.org |

| Tandem Ru-Catalyzed Hydrogen-Transfer | Ruthenium Catalyst | Synthesis from alcohols and hydrazines. | organic-chemistry.org |

Palladium-Catalyzed Annulation Methods Leading to Functionalized Indoles

Palladium catalysis has emerged as a powerful tool for the synthesis of functionalized indoles through various annulation strategies. These methods often exhibit high efficiency and functional group tolerance.

Examples include the stereospecific N-vinylation of azaheterocycles with vinyl triflates and the N-tert-prenylation of indoles. nih.govnih.gov More complex transformations, such as palladium-catalyzed annulation/acyl migration cascade reactions, provide access to diverse and useful indole scaffolds from readily available starting materials. datapdf.com These reactions can be designed to incorporate or be compatible with an N-pivaloyl group, or the resulting functionalized indole can be subsequently protected. The synthesis of N-allylindoles has also been achieved through a palladium-catalyzed asymmetric allylic amination followed by oxidation of indolines. rsc.org

| Palladium-Catalyzed Reaction | Reactants | Product Type | Reference(s) |

| N-Vinylation | Azaheterocycles, Vinyl Triflates | N-Vinylindoles | nih.gov |

| N-tert-Prenylation | Indoles, Prenylating Agents | N-tert-Prenylindoles | nih.gov |

| Annulation/Acyl Migration | N-Acyl-2-alkynylanilines | N-Fused Polycyclic Indoles | datapdf.com |

| Asymmetric Allylic Amination/Oxidation | Indolines, Allylic Substrates | N-Allylindoles | rsc.org |

Ruthenium-Catalyzed Cycloisomerization Routes

Ruthenium-catalyzed reactions have gained prominence for the synthesis of indoles, offering alternative pathways and selectivities. mdpi.com A notable example is the cycloisomerization of 2-alkynylanilides, which can lead to the formation of 3-substituted indoles. acs.org In this process, a ruthenium catalyst facilitates the cyclization of an N-acyl protected 2-alkynylaniline. acs.org The N-acyl group, which could be a pivaloyl group, plays a crucial role in directing the reaction pathway. acs.org

Furthermore, ruthenium catalysts have been employed in C-H activation strategies to functionalize the indole core, providing access to a wide variety of substituted indole derivatives. mdpi.comrsc.org These methods can be applied to N-pivaloylindole to introduce further complexity to the molecule.

| Ruthenium-Catalyzed Reaction | Starting Material | Key Transformation | Reference(s) |

| Cycloisomerization | 2-Alkynylanilides | Formation of 3-substituted indoles via a vinylidene intermediate. | acs.org |

| C-H Activation/Functionalization | Indoles/N-Protected Indoles | Site-selective introduction of functional groups. | mdpi.comrsc.orgresearchgate.net |

| Tandem Ring-Closing Metathesis/Isomerization | Diene-containing substrates | Formation of complex heterocyclic systems. | tib.eu |

The Pivaloyl Moiety as a Strategic Protecting Group

The indole ring system, while aromatic, possesses a reactive C2-C3 double bond and an acidic N-H proton, making it susceptible to undesired reactions under various conditions, especially acidic ones. sciforum.netthieme-connect.commdpi.org N-protection is therefore crucial, not only to enhance stability but also to direct subsequent functionalization, such as lithiation, to specific positions on the heterocyclic nucleus. sciforum.netmdpi.org

Role of the Pivaloyl Group in Protecting N1 and C2 Positions

The 1-(2,2-dimethyl-1-oxopropyl) group, commonly known as the N-pivaloyl group, offers a unique advantage in indole chemistry due to its significant steric bulk. thieme-connect.commdpi.org This steric hindrance is the primary reason it can effectively shield both the N1 and C2 positions of the indole ring. sciforum.netthieme-connect.commdpi.org

The large tert-butyl moiety of the pivaloyl group physically obstructs access to the indole nitrogen (N1) and, crucially, the adjacent C2 position. This has proven instrumental in directing reactions that would otherwise favor the electronically rich C2 position towards other sites on the indole ring. For instance, the N-pivaloyl group has been successfully employed to steer intramolecular Friedel-Crafts acylations of indole-3-propionic acid derivatives to the C4 position. sciforum.netmdpi.org Similarly, in electrophilic C–H borylation reactions, the N-pivaloyl directing group provides good selectivity for the C7 position. rsc.org This directing effect is attributed to the unfavorable steric interactions that would arise from an attack at the C2 position.

Furthermore, the pivaloyl group serves as a powerful directing group in ortho-metalation reactions. wikipedia.orgbaranlab.org In this process, a strong base like an alkyllithium reagent coordinates to the Lewis basic oxygen atom of the pivaloyl group. wikipedia.orgbaranlab.orguwindsor.ca This brings the base into close proximity with the C7 proton, facilitating its removal (deprotonation) over other protons on the ring. The resulting aryllithium intermediate can then react with various electrophiles, leading to the regioselective functionalization of the C7 position. researchgate.net Both the N-pivaloyl directing group and a rhodium catalyst have been shown to be critical for achieving high regioselectivity and conversion in the C7-olefination of indoles. researchgate.net

Methodologies for the Chemical Deprotection of N-Pivaloylindoles

While the stability of the N-pivaloyl group is advantageous for protection, its removal can be challenging. sciforum.netthieme-connect.commdpi.org The robust nature of the amide bond requires specific and sometimes harsh conditions for cleavage. nih.gov Nevertheless, several effective methods for the deprotection of N-pivaloylindoles have been developed.

Basic Hydrolysis: The most common approach for cleaving the pivaloyl group is basic hydrolysis. This typically involves heating the N-pivaloylindole with a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOMe) in an alcoholic solvent. sciforum.netmdpi.orglibretexts.org However, the success of this method can be substrate-dependent, with yields varying significantly in some cases. sciforum.netmdpi.org For example, while sodium methoxide worked well for one N-pivaloylcyclohexa[cd]indole system, it gave a mere 19% yield for a similar cyclohepta[cd]indole derivative. sciforum.netmdpi.org

Lithium-Based Reagents: A more general and highly efficient method for the deprotection of a wide array of N-pivaloylindoles involves the use of lithium diisopropylamide (LDA). sciforum.netthieme-connect.com Treatment with two equivalents of LDA in tetrahydrofuran (B95107) (THF) at elevated temperatures (40–45 °C) leads to rapid and often quantitative removal of the pivaloyl group. sciforum.netthieme-connect.com This method has been shown to be effective for various substituted indoles, carbazoles, and β-carbolines, demonstrating broad applicability and high to excellent yields. sciforum.netthieme-connect.commdpi.org The reaction tolerates a variety of functional groups, including aldehydes, esters, and ethers. mdpi.org

Reductive Cleavage: Reductive methods can also be employed for deprotection. libretexts.org Strong reducing agents like lithium aluminium hydride (LiAlH₄) can cleave the amide bond to release the free indole. wikipedia.org This method, however, may not be compatible with other reducible functional groups present in the molecule.

Fluoride-Based Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is another reagent capable of cleaving the pivaloyl group. commonorganicchemistry.comresearchgate.net While most commonly used for the deprotection of silyl (B83357) ethers, its fluoride anion is a strong enough base to effect the removal of the pivaloyl group under certain conditions, typically with heating. libretexts.orgcommonorganicchemistry.com

The following table summarizes various deprotection methodologies and their reported efficiencies.

| Reagent(s) | Substrate Scope | Conditions | Yield (%) | Citation(s) |

| Sodium Methoxide (NaOMe) | Substrate dependent | Varies | 19 (for a specific derivative) | sciforum.netmdpi.org |

| Lithium Diisopropylamide (LDA) | Wide (Indoles, Carbazoles) | THF, 40-45 °C, 2h | Quantitative (for parent indole) | sciforum.netthieme-connect.com |

| Lithium Diisopropylamide (LDA) | 5-Methoxy-1-pivaloylindole | THF, 40-45 °C, 2h | 98 | mdpi.org |

| Lithium Diisopropylamide (LDA) | 7-Methyl-1-pivaloylindole | THF, 40-45 °C, 40h | 99 | mdpi.org |

| Lithium Diisopropylamide (LDA) | 2-Phenyl-1-pivaloylindole | THF, 40-45 °C, 90h | 99 | mdpi.org |

| Tetrabutylammonium fluoride (TBAF) | General amides/esters | Varies, often with heating | Not specified for indole | libretexts.org |

| Lithium Aluminium Hydride (LiAlH₄) | General amides/esters | Varies | Not specified for indole | wikipedia.org |

Reaction Mechanisms and Regioselectivity in N Pivaloylindole Transformations

Directed C-H Functionalization of N-Pivaloylindole

The N-pivaloyl group serves as a removable directing group that can steer functionalization to otherwise less reactive C-H bonds on the indole's benzenoid ring. Its effectiveness stems from a combination of steric and electronic properties that facilitate selective metal-catalyzed reactions.

While the N-pivaloyl group is most renowned for directing to the C7 position, under specific catalytic conditions, it can facilitate functionalization at the C2 position. The mechanism for C2 activation typically involves the formation of a five-membered palladacycle intermediate. For instance, in palladium-catalyzed C2-arylation, a high level of selectivity can be achieved with N-pivaloylindole in the absence of additives that might favor other pathways. nih.gov The reaction is believed to proceed through the coordination of the Pd(II) catalyst to the electron-rich indole (B1671886), followed by C-H activation at the C2 position to form a thermodynamic or kinetically favored intermediate. nih.gov

Alternative mechanisms, such as a π-bond directed pathway, have also been proposed for the C2-amination of indoles using nickel catalysts. mdpi.com In this scenario, the catalyst is directed by coordination to the C2-C3 double bond of the indole, leading to subsequent C-H activation and amination at the C2 position. mdpi.com The choice of transition metal and reaction conditions is therefore critical in overriding the more common C7-directing effect of the pivaloyl group.

The most significant and widely exploited feature of the N-pivaloyl group is its ability to direct C-H functionalization to the C7 position with high regioselectivity. mdpi.com This is achieved through a chelation-assisted mechanism, primarily with late transition metals like Rhodium and Iridium. nih.govnih.gov

The proposed mechanism involves the initial coordination of the metal catalyst to the carbonyl oxygen of the pivaloyl group. This brings the metal center into close proximity to the C7-H bond, facilitating an intramolecular C-H activation step via a concerted metalation-deprotonation (CMD) pathway. nih.gov This process forms a stable six-membered cyclometalated intermediate (a rhodacycle or iridacycle). acs.org This intermediate is key to the high regioselectivity, as the formation of a six-membered ring is sterically and geometrically favored over other possibilities. Once the C7-H bond is activated, the resulting organometallic intermediate can react with a variety of coupling partners—such as alkenes, alkynes, or amination reagents—to deliver the C7-functionalized indole product. nih.govresearchgate.netnih.gov

The regioselectivity of C-H functionalization on the indole ring is profoundly influenced by the steric and electronic nature of the nitrogen substituent. The N-pivaloyl group exemplifies a near-perfect balance of these properties for C7-direction.

Steric Influence : The bulky tert-butyl moiety of the pivaloyl group provides significant steric shielding around the N1 and C2 positions of the indole. rsc.org This steric hindrance discourages catalyst coordination and subsequent C-H activation at the C2 position, which is often a competing reaction pathway with smaller N-substituents. nih.gov

Electronic Influence : The electronic contribution comes from the carbonyl oxygen atom of the pivaloyl group. This oxygen acts as a Lewis basic site, providing a robust coordination point for the transition metal catalyst. This chelation is the critical electronic factor that anchors the catalyst in place, predisposing the system for intramolecular C-H activation at the proximal C7 position. nih.govacs.org

In contrast, N-substituents lacking a suitable chelating atom (e.g., N-benzyl) typically lead to functionalization at the electronically most nucleophilic C3 position. nih.gov Other directing groups, such as N-(2-pyridylmethyl), contain a nitrogen atom for chelation which leads to the formation of a five-membered metallacycle, thus directing functionalization to the C2 position. nih.gov The unique ability of the N-pivaloyl group to form a stable six-membered chelate ring is therefore the primary reason for its exceptional C7-directing ability.

Achieving stereochemical control in C-H functionalization is a significant challenge that allows for the synthesis of chiral molecules. While specific, documented examples of stereocontrolled C-H functionalization on N-pivaloylindole itself are not prevalent in the surveyed literature, the general principles are well-established in the broader field of asymmetric catalysis. acs.org

Stereocontrol would be achieved by employing a chiral transition-metal catalyst. This is typically accomplished by using a metal complex bearing chiral ligands, such as chiral phosphoramidites, chiral cyclopentadienyl (B1206354) (Cp) ligands, or chiral carboxylic acids. acs.orgmdpi.com The mechanism for stereochemical induction relies on the chiral environment created by these ligands around the metal center. During the C-H activation step, the chiral catalyst would differentiate between enantiotopic C-H bonds or diastereotopic faces of the molecule. This differentiation leads to the formation of an enantioenriched organometallic intermediate, which then carries this stereochemical information through to the final product. nih.gov Although the development of such catalysts for N-pivaloylindole transformations is an area of ongoing research, the fundamental strategies provide a clear pathway for the future elucidation of stereochemical control in these processes.

Transition Metal-Catalyzed Transformations of N-Pivaloylindole

The N-pivaloyl directing group has enabled a range of transition metal-catalyzed reactions, with Iridium(III) complexes being particularly effective for specific transformations at the C7 position.

Iridium(III) catalysts, particularly those of the type [Cp*IrCl2]2, have proven highly effective for the direct C7-amination of N-pivaloylindoles. nih.govacs.org The reaction proceeds under mild conditions and demonstrates excellent regioselectivity for the C7 position. researchgate.netresearchgate.net

The catalytic cycle is initiated by the in-situ generation of a cationic Ir(III) species, often through the use of a silver salt co-catalyst like AgNTf2. acs.org This species then undergoes a C7-H bond activation on the N-pivaloylindole substrate via the chelation-assisted mechanism described previously, forming a six-membered iridacycle intermediate. acs.org This intermediate then reacts with an aminating agent, such as an organic azide (B81097) or a sulfonoazide, to install the amino group at the C7 position and regenerate the active catalyst. acs.orgnih.gov The reaction is compatible with a broad range of substituted indoles and various azide partners. nih.govacs.org

Table 1: Selected Examples of Ir(III)-Catalyzed C7-Amination of N-Pivaloylindoles This table is interactive. Click on the headers to sort the data.

| Entry | Indole Substrate | Nitrogen Source | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Pivaloylindole | 4-methoxybenzenesulfonyl azide | [CpIrCl2]2, AgNTf2, AgOAc | DCE, 80 °C | 96 | nih.gov |

| 2 | 5-Methoxy-N-pivaloylindole | Tosyl azide | [CpIrCl2]2, AgNTf2, AgOAc | DCE, 80 °C | 91 | nih.gov |

| 3 | 4-Fluoro-N-pivaloylindole | Benzyl azide | [CpIrCl2]2, AgNTf2 | DCE, rt | 85 | acs.org |

While Ir(III)-catalyzed C-H alkenylation is a known transformation for some aromatic systems, for the specific C7-alkenylation of N-pivaloylindole, Rhodium(III) catalysts are more commonly reported. nih.govresearchgate.net An Iridium-catalyzed alkenylation would likely proceed through a similar C7-H activation to form the iridacycle intermediate. This intermediate could then undergo insertion of an alkene, followed by β-hydride elimination to yield the C7-alkenylated product. Alternatively, for reactions with terminal alkynes, a vinylidene mechanism has been proposed for iridium catalysts in related systems. nih.gov However, Rhodium-based systems remain the state-of-the-art for this particular transformation on N-pivaloylindole. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role |

|---|---|---|

| 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)- | N-Pivaloylindole | Main Substrate |

| [Cp*IrCl2]2 | Pentamethylcyclopentadienyliridium(III) chloride dimer | Catalyst Precursor |

| AgNTf2 | Silver bis(trifluoromethanesulfonyl)imide | Co-catalyst/Additive |

| AgOAc | Silver acetate | Co-catalyst/Additive |

| Tosyl azide | p-Toluenesulfonyl azide | Nitrogen Source |

| Benzyl azide | (Azidomethyl)benzene | Nitrogen Source |

| 4-methoxybenzenesulfonyl azide | Nitrogen Source | |

| Adamantyl azide | 1-Azidoadamantane | Nitrogen Source |

| N-benzylindole | 1-Benzyl-1H-indole | Comparative Substrate |

| N-(2-pyridylmethyl)indole | 1-((Pyridin-2-yl)methyl)-1H-indole | Comparative Substrate |

Rhodium-Catalyzed C-H Functionalization Studies

Rhodium catalysts have emerged as powerful tools for the C-H functionalization of N-pivaloylindole. nih.govcqu.edu.cn The N-pivaloyl group has been shown to be a crucial directing group for achieving high regioselectivity in these transformations. nih.gov

An efficient method for the direct C-H functionalization at the C7 position of a range of N-pivaloylindoles has been developed using a rhodium catalyst. nih.gov This method allows for the alkenylation of the C7 position with substrates like acrylates, styrenes, and vinyl phenyl sulfones, as well as the alkylation with α,β-unsaturated ketones. nih.gov The high regioselectivity for the C7 position is a testament to the effective directing ability of the N-pivaloyl group in the context of rhodium catalysis. nih.gov

Furthermore, Rh(III)-catalyzed C2-alkenylation of indoles with 1,3-diynes has been reported, leading to the formation of highly functionalized tetrasubstituted olefins. researchgate.net The reaction proceeds through a C-H activation mechanism, and the selectivity can be controlled by the choice of additives. researchgate.net The versatility of rhodium catalysis is also demonstrated in the selective C2 C-H acyloxylation of indoles, which proceeds under the direction of an N-quinolinyl auxiliary. nih.gov

Table 1: Overview of Rhodium-Catalyzed C-H Functionalization of N-Pivaloylindole

| Reaction Type | Position | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| Alkenylation/Alkylation | C7 | Rhodium catalyst | N-pivaloyl group is crucial for high regioselectivity. | nih.gov |

| Alkenylation | C2 | Rh(III) catalyst | Additive-controlled selectivity with 1,3-diynes. | researchgate.net |

| Acyloxylation | C2 | Rh(III) catalyst with N-quinolinyl auxiliary | Highly regio- and chemoselective process. | nih.gov |

Ruthenium(II)-Catalyzed C7-Indole Amidations and Alkenylations

Ruthenium(II) catalysts have been successfully employed for the challenging C7-H activation of N-pivaloylindoles, enabling both C-N and C-C bond formations. nih.govnih.gov This methodology provides access to C7-functionalized indoles, which are important structural motifs in various biologically active compounds. nih.gov

The use of a ruthenium(II) biscarboxylate catalyst has been shown to be particularly effective for the C7-H amidation and alkenylation of N-pivaloylindoles under mild conditions. nih.govnih.gov The N-pivaloyl group acts as a weakly coordinating directing group, facilitating the formation of a six-membered ruthenacycle intermediate, which is unusual as five-membered metallacycles are more common. nih.gov The reaction exhibits excellent site-selectivity for the C7 position, leaving the C2 position untouched. nih.gov The robustness of this catalytic system is highlighted by its applicability on a gram scale and the ability to tracelessly remove the pivaloyl directing group after the functionalization. nih.gov

Detailed mechanistic studies, including spectroscopic and spectrometric analyses, have shed light on the operative mechanism in the ruthenium(II)-catalyzed C7-functionalization of N-pivaloylindoles. nih.govnih.gov The reaction is proposed to proceed via a Base-Assisted Internal Electrophilic-type Substitution (BIES) mechanism. nih.gov

This mechanism involves the weak coordination of the pivaloyl group's oxygen atom to the ruthenium center. nih.gov A key step in this process is the formation of a ruthenium amide intermediate prior to the C-H bond cleavage. nih.gov The C-H activation then occurs through a base-assisted internal electrophilic-type substitution, leading to the formation of the six-membered ruthenacycle. nih.gov This mechanistic pathway explains the high regioselectivity observed for the C7 position. nih.gov

Table 2: Ruthenium(II)-Catalyzed C7-Functionalization of N-Pivaloylindole

| Reaction | Catalyst | Key Mechanistic Feature | Significance | Reference |

|---|---|---|---|---|

| Amidation | Ruthenium(II) biscarboxylate | BIES mechanism via a six-membered ruthenacycle | High C7-selectivity, gram-scale synthesis | nih.govnih.gov |

| Alkenylation | Ruthenium(II) biscarboxylate | BIES mechanism via a six-membered ruthenacycle | Access to C7-alkenylated indoles | nih.gov |

Electrophilic Reaction Pathways of N-Pivaloylindole

Beyond its role in metal-catalyzed C-H activation, the indole nucleus of N-pivaloylindole retains its inherent nucleophilic character, making it susceptible to attack by electrophiles. However, the presence of the bulky pivaloyl group can influence the regioselectivity and outcome of these reactions.

Dimerization and Oligomerization Phenomena in the Presence of Lewis Acids

In the presence of Lewis acids, N-pivaloylindole can undergo dimerization and oligomerization reactions. mdpi.comnih.gov Lewis acids can activate the indole ring, making it more susceptible to electrophilic attack. For instance, the use of BF3·OEt2 has been reported to promote the C3-alkylation of indoles. mdpi.comnih.gov However, under certain conditions, these Lewis acids can also promote the self-reaction of the indole, leading to dimers and higher oligomers. mdpi.comnih.gov The careful control of reaction conditions, including the acidity of the medium, is often necessary to prevent these side reactions. mdpi.com The formation of these oligomeric species proceeds through electrophilic aromatic substitution pathways, where one indole molecule acts as an electrophile (after activation by the Lewis acid) and another acts as a nucleophile.

Intramolecular and Intermolecular Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be applied to N-pivaloylindole for the formation of new carbon-carbon bonds. The electron-withdrawing nature of the N-pivaloyl group deactivates the indole nucleus, making these reactions more challenging compared to those with N-unsubstituted or N-alkylindoles. However, under appropriate conditions with strong Lewis acids, both intermolecular and intramolecular variants are possible.

Intermolecular Reactions: In intermolecular Friedel-Crafts reactions, the N-pivaloylindole acts as the aromatic nucleophile. The reaction typically occurs at the C3 position, which is the most nucleophilic carbon in the indole ring, although the deactivating effect of the pivaloyl group can sometimes lead to reactions at the benzene (B151609) portion of the molecule. For instance, Cu(OTf)₂ has been used to catalyze the C3 aza-Friedel–Crafts alkylation of substituted indoles with N,O-acetals, a reaction pathway applicable to N-acylindoles. rsc.org

Intramolecular Reactions: Intramolecular Friedel-Crafts reactions of N-pivaloylindole derivatives are particularly useful for constructing polycyclic indole alkaloids and related structures. masterorganicchemistry.com By tethering an electrophilic moiety to the indole nitrogen via the pivaloyl group or another position, subsequent cyclization can be induced. sc.edu The reaction often requires a potent Lewis acid or a Brønsted acid catalyst to promote the formation of the electrophilic species and its attack on the electron-rich indole ring. masterorganicchemistry.comsc.edu The regioselectivity of the cyclization (e.g., to C2 or C4) depends on the length and nature of the tether connecting the electrophile to the indole core. youtube.com These cyclizations are pivotal in synthesizing fused ring systems, such as pyrido[1,2-a]indoles. sc.edu

Research has demonstrated the synthesis of polycyclic indoles through acid-induced Friedel-Crafts alkylation of γ-hydroxybutyrolactams, which involves the quenching of a reactive N-acyliminium ion via intramolecular cyclization. mdpi.com

| Reaction Type | Catalyst/Reagents | Key Feature | Product Type |

| Intermolecular Aza-Friedel-Crafts | Cu(OTf)₂ | C3-alkylation with N,O-acetals | C3-substituted indoles |

| Intramolecular Friedel-Crafts | Diphenyl phosphate (B84403), Lewis Acids (e.g., AlCl₃) | Annulation via tethered electrophiles | Polycyclic/fused indoles |

| Intramolecular Cyclization | Acid catalyst | Quenching of N-acyliminium ions | Polynuclear indole derivatives |

Other Significant Reaction Modalities

Beyond Friedel-Crafts reactions, the N-pivaloylindole framework is amenable to various other transformations that are crucial for synthetic applications.

The N-pivaloyl group renders the indole ring electron-deficient, making it susceptible to nucleophilic attack. This is in contrast to the typical electrophilic substitution reactivity of indoles. Nucleophilic addition reactions can occur at the C2 or C3 positions of the indole ring.

The mechanism generally involves the attack of a nucleophile on the electron-poor carbonyl carbon of the pivaloyl group or, more significantly for indole chemistry, on the heterocyclic ring itself. masterorganicchemistry.comslideshare.netyoutube.com The addition of a nucleophile to the C=O group changes the hybridization of the carbon from sp² to sp³. masterorganicchemistry.com Base-catalyzed nucleophilic addition of indoles to electrophiles like vinylene carbonate has been reported, leading to N-functionalized products. nih.gov While this reaction proceeds via the N-H bond, it underscores the nucleophilic character of the indole system, which is modulated by the pivaloyl group in the target compound. In N-pivaloylindole, the blocked nitrogen directs reactivity towards the ring carbons.

| Nucleophile | Reaction Conditions | Product Type |

| Cyanide (CN⁻) | Base-promoted | Cyanohydrin at the carbonyl group (less common for indole functionalization) |

| Organometallic Reagents (e.g., Grignards) | Anhydrous ether | Addition to the C2 or C3 position of the indole ring |

| Alcohols (R-OH) | Acid or base catalysis | Hemiacetals/acetals at the carbonyl group |

N-Pivaloylindole can serve as a precursor or intermediate in various molecular rearrangements, which are powerful tools for creating complex molecular architectures from simpler starting materials. libretexts.org These reactions often involve the generation of a reactive intermediate that subsequently undergoes a structural reorganization.

For example, a Tiffeneau-Demjanov-type rearrangement could be envisaged for a derivative of N-pivaloylindole bearing a 1,2-aminoalcohol functionality. libretexts.org This would involve treatment with nitrous acid to form a diazonium intermediate, which could then rearrange to expand or contract a ring fused to the indole core. Similarly, other classic rearrangements like the Pinacol rearrangement can be applied to suitably substituted N-pivaloylindole derivatives containing 1,2-diols, typically under acidic conditions, to generate ketones. libretexts.orgyoutube.com The key is the formation of a carbocation intermediate that triggers the rearrangement. youtube.com

| Rearrangement Type | Key Intermediate | Transformation |

| Pinacol Rearrangement | Carbocation | 1,2-diol to ketone |

| Tiffeneau-Demjanov | Diazonium ion | 1,2-aminoalcohol to ketone (often with ring expansion) |

| Curtius Rearrangement | Isocyanate | Acyl azide to amine |

| Beckmann Rearrangement | Iminium ion | Oxime to amide |

Cross-coupling reactions are among the most powerful methods for bond formation in modern organic synthesis, and N-pivaloylindole is an excellent substrate for such transformations. nih.gov The pivaloyl group acts as a robust protecting group for the indole nitrogen, preventing side reactions and allowing for precise, site-selective functionalization of the indole skeleton. nih.gov

Palladium-catalyzed reactions like the Suzuki, Hiyama, Sonogashira, and Buchwald-Hartwig aminations are frequently employed. nih.govnih.govmdpi.commdpi.com These methods enable the formation of C-C, C-N, and other C-heteroatom bonds at various positions of the indole ring, typically at halogenated sites (e.g., 4-bromo-N-pivaloylindole). The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. uni-regensburg.de These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and advanced materials. nih.govnih.gov

| Coupling Reaction | Reactants | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(OAc)₂, SPhos, K₃PO₄ | C-C |

| Hiyama | Organosilane | [Pd(allyl)Cl]₂, TBAF | C-C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) |

| Buchwald-Hartwig | Amine, alcohol, or thiol | Pd₂(dba)₃, XPhos, K₂CO₃ | C-N, C-O, C-S |

Theoretical and Computational Investigations on N Pivaloylindole Reactivity

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions. In the context of N-pivaloylindole, DFT calculations have been instrumental in mapping out reaction pathways, quantifying energetic barriers, and rationalizing the observed regioselectivity, particularly in transition-metal-catalyzed C-H functionalization reactions.

Mapping Reaction Energy Profiles and Transition States

DFT calculations allow for the detailed mapping of potential energy surfaces for reactions involving N-pivaloylindole. This involves identifying the structures of reactants, intermediates, transition states, and products along a given reaction coordinate. For instance, in the rhodium-catalyzed C7-olefination of N-pivaloylindole, a process of significant synthetic utility, DFT can be employed to model the entire catalytic cycle. This includes the initial C-H activation step, coordination of the olefin, insertion into the metal-carbon bond, and reductive elimination to yield the final product and regenerate the catalyst.

A critical aspect of this mapping is the characterization of transition state (TS) geometries. For the C-H activation step, DFT calculations can pinpoint the geometry of the transition state where the C-H bond is broken and the new carbon-metal bond is formed. These calculations often reveal a concerted metalation-deprotonation (CMD) mechanism, where the base-assisted cleavage of the C-H bond occurs in a single step.

Quantitative Analysis of Activation Barriers and Intermediates

A key output of DFT calculations is the quantitative determination of activation barriers (ΔG‡) and the relative energies of intermediates. This data is crucial for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. For the functionalization of N-pivaloylindole, comparing the activation barriers for different potential pathways allows for the identification of the most likely reaction mechanism.

For example, in a study on the Ru(II)-catalyzed C7-amidation of N-pivaloylindole, DFT calculations were used to compare two possible mechanisms. The results indicated that the pathway involving a concerted metalation-deprotonation C-H activation at the C7 position was both thermodynamically and kinetically more favorable than alternative pathways. researchgate.net

Table 1: Illustrative Activation Barriers for a Postulated C-H Activation Step

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Reactant Complex | 0.0 |

| 2 | C7-H Activation TS | +18.5 |

| 3 | Metallacyclic Intermediate | -5.2 |

| 4 | C2-H Activation TS | +24.1 |

| 5 | C2-Metallated Intermediate | +2.8 |

Note: This table is illustrative and based on typical values found in DFT studies of similar systems. The values represent the calculated free energy changes at each stage of a hypothetical reaction pathway.

Computational Prediction and Rationalization of Regioselectivity (C2 vs. C7)

One of the most significant contributions of DFT in the study of N-pivaloylindole is the rationalization of its high C7 regioselectivity in many transition-metal-catalyzed reactions. The indole (B1671886) ring has several potential sites for C-H activation, with the C2 position often being electronically favored. However, the presence of the bulky N-pivaloyl group dramatically alters this landscape.

DFT calculations have shown that the N-pivaloyl group acts as a directing group, coordinating to the metal center and positioning it in close proximity to the C7-H bond. This chelation assistance lowers the activation energy for C7-H activation compared to C2-H activation. researchgate.net Distortion-interaction analysis, a computational technique, can further dissect the origins of this selectivity by quantifying the energetic cost of distorting the reactants to the transition state geometry and the stabilizing interactions within the transition state. researchgate.net

The preference for C7 functionalization is a result of a lower activation barrier for the C7-H activation transition state compared to the C2-H activation transition state. This difference in energy, often several kcal/mol, leads to the exclusive or predominant formation of the C7-functionalized product.

Advanced Quantum Chemical (QM) and Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a reaction pathway, advanced computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations offer a more dynamic view of the system.

Conformational Analysis and Electronic Structure Studies

The orientation of the N-pivaloyl group is critical for its directing ability. Conformational analysis, using either systematic searches or MD simulations, can identify the low-energy conformations of N-pivaloylindole and its metal complexes. These studies can confirm that the conformation required for C7-H activation, where the pivaloyl carbonyl oxygen is oriented towards the C7 position, is energetically accessible.

Furthermore, analysis of the electronic structure, such as Natural Bond Orbital (NBO) analysis, can provide a deeper understanding of the bonding and electronic interactions within the molecule. This can help to explain the nature of the directing group-metal interaction and the electronic factors that contribute to the observed reactivity and regioselectivity.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that aim to find a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific transformation. nih.govmdpi.com By quantifying molecular features, such as steric and electronic properties, QSAR allows for the prediction of reaction outcomes, thereby accelerating reaction development and providing deeper mechanistic insights. semanticscholar.org For a molecule like 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-, also known as N-pivaloylindole, these models can be instrumental in forecasting its behavior in various chemical reactions.

Multivariate Regression Analysis for Selectivity Prediction

Multivariate Linear Regression (MLR) is a statistical technique used to model the relationship between multiple independent variables (descriptors) and a single dependent variable (the reaction outcome). nih.govnih.gov In the context of N-pivaloylindole reactivity, MLR can be employed to predict the selectivity of a reaction, such as regioselectivity in electrophilic substitution, by correlating it with a combination of steric, electronic, and conformational descriptors of various substituted analogues. semanticscholar.org

The general approach involves proposing a linear model where the reaction selectivity is a function of these descriptors. The model is built using a "training set" of compounds for which the selectivity has been experimentally determined. mdpi.com The quality of the model is assessed by its statistical robustness and its ability to accurately predict the selectivity for a separate "test set" of compounds. nih.gov

Research Findings:

In a hypothetical study focused on the C-H functionalization of a series of substituted N-pivaloylindoles, an MLR model could be developed to predict the regioselectivity between the C2 and C3 positions. The model would incorporate descriptors such as:

Steric Parameters (e.g., Charton's ν, %Vbur): To quantify the bulkiness of substituents on the indole ring, which can influence the approach of the reagent to a specific position.

Electronic Parameters (e.g., Hammett σ): To account for the electron-donating or electron-withdrawing nature of substituents, which modulates the electron density at different positions of the indole nucleus.

Computational Parameters (e.g., Calculated Atomic Charges): To provide a more direct measure of the electron density at the C2 and C3 atoms.

The resulting regression equation might take the form:

log(Selectivity C2/C3) = c₀ + c₁(Steric Parameter) + c₂(Electronic Parameter) + c₃*(Computed Charge Difference)

where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. A model like this provides a quantitative platform for predicting the outcome of reactions on new, untested N-pivaloylindole derivatives, guiding substrate design and catalyst selection. semanticscholar.org

Table 1: Illustrative Multivariate Regression Data for Predicting C2/C3 Selectivity in a Hypothetical Reaction of Substituted N-Pivaloylindoles

| Substituent (at C5) | Steric Parameter (%Vbur) | Electronic Parameter (σ_p) | Observed log(C2/C3) | Predicted log(C2/C3) |

| -H | 25.1 | 0.00 | 0.30 | 0.28 |

| -CH₃ | 30.5 | -0.17 | 0.55 | 0.57 |

| -OCH₃ | 32.8 | -0.27 | 0.68 | 0.65 |

| -Cl | 31.0 | 0.23 | 0.05 | 0.09 |

| -CN | 33.5 | 0.66 | -0.45 | -0.41 |

| -NO₂ | 36.2 | 0.78 | -0.60 | -0.58 |

Hammett Correlation Studies to Probe Electronic Effects

The Hammett equation is a foundational tool in physical organic chemistry for investigating the influence of electronic effects on the reactivity of aromatic compounds. libretexts.org It provides a quantitative correlation between the reaction rate (k) or equilibrium constant (K) of a reaction series and the electronic properties of substituents on the aromatic ring. cambridge.org The equation is expressed as:

log(k/k₀) = ρσ

Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. ias.ac.in

Research Findings:

Hammett correlation studies can be applied to reactions involving N-pivaloylindole to understand how substituents on a reacting partner influence the reaction rate. For example, in a reaction where a series of para-substituted benzaldehydes react with the N-pivaloylindole scaffold, a Hammett plot can reveal important mechanistic details.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups on the benzaldehyde (B42025), suggesting a buildup of negative charge in the transition state at the reaction center of the benzaldehyde. Conversely, a negative ρ value would signify that electron-donating groups accelerate the reaction, implying a buildup of positive charge. The magnitude of ρ reflects the extent of charge development in the transition state. cambridge.org

For instance, in a hypothetical nucleophilic addition of the indole ring to a series of substituted benzaldehydes, a linear correlation between log(k/k₀) and the Hammett constant σ for the substituents on the benzaldehyde would be expected. The analysis of the slope (ρ) would provide quantitative insight into the electronic demands of the transition state. researchgate.net

Table 2: Illustrative Data for a Hammett Correlation Study of a Hypothetical Reaction Involving N-Pivaloylindole and para-Substituted Benzaldehydes

| Benzaldehyde Substituent (para) | Hammett Constant (σ_p) | Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.21 | -0.68 |

| -CH₃ | -0.17 | 0.45 | -0.35 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 3.55 | 0.55 |

| -Br | 0.23 | 3.63 | 0.56 |

| -CN | 0.66 | 28.18 | 1.45 |

| -NO₂ | 0.78 | 52.48 | 1.72 |

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of N Pivaloylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of N-pivaloylindole, offering detailed insights into the connectivity of atoms and their surrounding electronic environments.

Application of ¹H and ¹³C NMR in Connectivity and Chemical Environment Determination

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of N-pivaloylindole. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, identifies the number of chemically non-equivalent carbon atoms.

In a typical ¹H NMR spectrum of N-pivaloylindole, the nine protons of the bulky pivaloyl group's tert-butyl moiety appear as a sharp singlet in the upfield region, a characteristic signature of this protecting group. The protons of the indole (B1671886) ring resonate in the aromatic region, with their specific chemical shifts and coupling constants providing a map of the substitution pattern.

The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon of the pivaloyl group, the quaternary and methyl carbons of the tert-butyl group, and the eight carbons of the indole nucleus. The chemical shifts are influenced by the electron-withdrawing nature of the pivaloyl group, which deshields the adjacent nitrogen and subsequently affects the electron density around the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Pivaloylindole

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H2 | 7.5 - 7.7 | 125 - 127 |

| H3 | 6.5 - 6.7 | 107 - 109 |

| H4 | 7.5 - 7.7 | 123 - 125 |

| H5 | 7.1 - 7.3 | 121 - 123 |

| H6 | 7.1 - 7.3 | 124 - 126 |

| H7 | 8.1 - 8.3 | 116 - 118 |

| C=O | - | 175 - 177 |

| C(CH₃)₃ | - | 39 - 41 |

| C(CH ₃)₃ | 1.4 - 1.6 | 28 - 30 |

| C3a | - | 130 - 132 |

| C7a | - | 135 - 137 |

Note: Predicted values are based on data from similar N-acylindole structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's intricate structure. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. For N-pivaloylindole, COSY would show correlations between adjacent protons on the indole ring, such as H4 with H5, H5 with H6, and H6 with H7, as well as the coupling between H2 and H3. emerypharma.com This allows for the tracing of the proton connectivity within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing a definitive assignment for all protonated carbons in the molecule. For example, the signal for H3 would show a correlation to the signal for C3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. In N-pivaloylindole, HMBC would show correlations from the pivaloyl protons to the carbonyl carbon and the quaternary carbon of the tert-butyl group. Crucially, it would also show a correlation from the H2 and H7 protons to the carbonyl carbon, confirming the N-acylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY is instrumental in determining the three-dimensional structure and preferred conformation of the molecule. For instance, a NOESY spectrum could reveal through-space interactions between the protons of the pivaloyl group and the H2 and H7 protons of the indole ring, providing information about the rotational orientation of the pivaloyl group relative to the indole plane.

Table 2: Key Expected 2D NMR Correlations for N-Pivaloylindole

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H4 ↔ H5, H5 ↔ H6, H6 ↔ H7, H2 ↔ H3 | Connectivity of protons on the indole ring |

| HSQC | H2-C2, H3-C3, H4-C4, H5-C5, H6-C6, H7-C7 | Direct C-H attachments |

| HMBC | pivaloyl-H ↔ C=O, H2/H7 ↔ C=O | Confirms N-acylation and connectivity across the amide bond |

| NOESY | pivaloyl-H ↔ H2/H7 | Spatial proximity and conformation around the N-C(O) bond |

Dynamic NMR Studies to Investigate Molecular Motions and Intermediates

The N-pivaloylindole molecule is not static. Dynamic NMR (DNMR) spectroscopy can be employed to study its molecular motions, most notably the restricted rotation around the N-C(O) amide bond. nih.gov Due to the partial double bond character of the amide linkage, rotation is slow on the NMR timescale at lower temperatures.

This restricted rotation can lead to the observation of two distinct sets of signals for the indole protons that are in different environments relative to the pivaloyl group (syn and anti conformers). As the temperature is increased, the rate of rotation increases. In the DNMR experiment, this manifests as a broadening of the signals, followed by their coalescence into a single time-averaged signal at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides valuable quantitative data on the strength of the amide bond resonance and the steric hindrance imposed by the bulky pivaloyl group.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). nih.govnih.gov This precision allows for the determination of the exact elemental formula of N-pivaloylindole. The experimentally measured mass can be compared to the calculated theoretical mass for the chemical formula C₁₃H₁₅NO, providing unambiguous confirmation of the compound's identity and purity. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for N-Pivaloylindole

| Ion | Formula | Calculated m/z | Observed m/z (example) | Difference (ppm) |

| [M+H]⁺ | C₁₃H₁₆NO⁺ | 202.1226 | 202.1228 | 1.0 |

| [M+Na]⁺ | C₁₃H₁₅NNaO⁺ | 224.1046 | 224.1049 | 1.3 |

Note: Observed m/z and difference are for illustrative purposes.

Analysis of Fragmentation Patterns for Structural Inference

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure of the parent compound. chemguide.co.uklibretexts.orglibretexts.org

For N-pivaloylindole, a key fragmentation pathway involves the cleavage of the amide bond. A prominent fragment is often the acylium ion, [C(O)C(CH₃)₃]⁺, with an m/z of 85. Another characteristic fragmentation is the loss of the pivaloyl group to generate the indole radical cation, or the loss of the tert-butyl group from the acylium ion.

Table 4: Plausible Mass Spectrometry Fragmentation of N-Pivaloylindole

| m/z | Proposed Fragment Ion | Formula | Notes |

| 201 | [M]⁺ | C₁₃H₁₅NO⁺ | Molecular Ion |

| 144 | [M - C₄H₉]⁺ | C₉H₈NO⁺ | Loss of a tert-butyl radical |

| 116 | [Indole]⁺ | C₈H₆N⁺ | Loss of the pivaloyl radical |

| 85 | [C(O)C(CH₃)₃]⁺ | C₅H₉O⁺ | Pivaloyl acylium ion (often a base peak) |

| 57 | [C(CH₃)₃]⁺ | C₄H₉⁺ | tert-Butyl cation |

The analysis of these fragmentation patterns, in conjunction with NMR data, provides a robust and comprehensive structural confirmation of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-.

Application of Various Ionization Methods (e.g., EI, CI, ESI, MALDI) in Mechanistic Studies

Mass spectrometry (MS) is an essential tool for elucidating reaction mechanisms by identifying intermediates, products, and fragmentation pathways. The choice of ionization method is critical, as it determines the extent of fragmentation and the type of ionic species observed. fiveable.meyoutube.com

Electron Ionization (EI): As a hard ionization technique, EI bombards the sample with high-energy electrons, causing extensive fragmentation. emory.edupremierbiosoft.com For N-Pivaloylindole, EI-MS would likely produce a detailed mass spectrum. The primary fragmentation pathway would involve the cleavage of the N-CO bond, leading to a prominent peak corresponding to the pivaloyl cation ([C(CH₃)₃CO]⁺, m/z 85) and another for the indole radical cation (m/z 116). Further fragmentation of the indole ring could also occur, providing detailed structural information. researchgate.net This high degree of fragmentation is valuable for structural elucidation and for comparison with spectral libraries. youtube.com

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. youtube.com It typically generates a protonated molecule, [M+H]⁺. For N-Pivaloylindole (MW = 201.27 g/mol ), CI would be expected to show a strong ion at m/z 202. This helps in the unambiguous determination of the molecular weight, which can sometimes be challenging with EI due to the absence or low abundance of the molecular ion peak. emory.edu

Electrospray Ionization (ESI): ESI is a very soft ionization method ideal for analyzing polar, and thermally labile molecules, often in conjunction with liquid chromatography (LC-MS). creative-proteomics.comnih.gov It produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). creative-proteomics.com In mechanistic studies of reactions involving N-Pivaloylindole, ESI-MS would be invaluable for detecting polar intermediates and products in the reaction mixture with minimal fragmentation, allowing for the tracking of species as the reaction progresses. premierbiosoft.commdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique well-suited for large, non-volatile, and thermally labile molecules, though it can also be used for smaller molecules. fiveable.mepremierbiosoft.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte, typically forming singly charged ions. emory.educreative-proteomics.com For mechanistic studies, particularly in heterogeneous catalysis or solid-phase reactions, MALDI can be used to analyze the surface of materials or complex mixtures to identify reaction intermediates or products. youtube.com

Table 1: Expected Mass Spectrometry Fragments for N-Pivaloylindole

| Ionization Method | Expected Key Ion(s) (m/z) | Information Gained |

|---|---|---|

| Electron Ionization (EI) | 201 [M]⁺, 116 [Indole]⁺, 85 [Pivaloyl]⁺, 57 [t-Butyl]⁺ | Detailed structural information from fragmentation patterns. |

| Chemical Ionization (CI) | 202 [M+H]⁺ | Clear molecular weight determination. |

| Electrospray Ionization (ESI) | 202 [M+H]⁺, 224 [M+Na]⁺ | Analysis of polar intermediates in solution; suitable for LC-MS. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | 202 [M+H]⁺, 224 [M+Na]⁺ | Analysis of complex mixtures and large molecules; surface analysis. |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Spectroscopic Techniques for Characterizing Chemical Bond Transformations

Vibrational spectroscopy is highly sensitive to changes in chemical bonding. For N-Pivaloylindole, the IR spectrum is dominated by characteristic absorption bands. The most prominent is the strong stretching vibration of the tertiary amide carbonyl group (C=O), which is expected in the range of 1680-1650 cm⁻¹. The precise frequency provides insight into the electronic environment of the carbonyl group. The spectrum also shows C-H stretching vibrations from the aromatic indole ring (above 3000 cm⁻¹) and the aliphatic t-butyl group (below 3000 cm⁻¹). researchgate.net Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. researchgate.netnist.gov

During a chemical transformation, such as the hydrolysis of the pivaloyl group, IR spectroscopy can monitor the disappearance of the amide C=O stretch and the appearance of the N-H stretching band of the resulting indole (around 3400 cm⁻¹). researchgate.netnist.gov This allows for the characterization of bond-breaking and bond-forming events. nih.gov

Table 2: Predicted IR Absorption Bands for N-Pivaloylindole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Indole) | Stretching | 3100-3000 |

| Aliphatic C-H (t-Butyl) | Stretching | 2970-2870 |

| Amide C=O (Pivaloyl) | Stretching | 1680-1650 |

| Aromatic C=C (Indole) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

In Situ IR for Real-Time Reaction Monitoring

In situ IR spectroscopy is a powerful technique for studying reaction mechanisms in real-time without disturbing the reaction conditions. youtube.com By inserting an IR probe directly into the reaction vessel, spectra can be collected continuously, providing valuable data on reaction kinetics and the formation and consumption of transient species. youtube.comopticsjournal.net

For a reaction involving N-Pivaloylindole, such as a metal-catalyzed C-H functionalization at the indole ring, in situ IR could track the concentration of the starting material by monitoring its characteristic carbonyl peak. Simultaneously, the appearance of new peaks corresponding to intermediates or the final product could be observed, providing a detailed kinetic profile of the reaction. opticsjournal.net This real-time data is crucial for optimizing reaction conditions and understanding the underlying mechanism. youtube.com

X-ray Crystallography for Definitive Three-Dimensional Structures

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination of N-Pivaloylindole and its Derivatives

Obtaining a single crystal of N-Pivaloylindole suitable for X-ray diffraction would allow for its definitive structural determination. mdpi.com The analysis would reveal the precise geometry of the molecule, including the planarity of the indole ring and the orientation of the bulky pivaloyl group relative to it. This steric bulk can influence the molecule's conformation and reactivity. The crystal structure of derivatives of N-Pivaloylindole can also be determined, which is crucial for establishing structure-activity relationships in fields like drug design. nih.govnih.gov The crystallographic data typically includes unit cell parameters, space group, and atomic coordinates. mdpi.comresearchgate.net

Table 3: Representative Crystal Data for an Indole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.050 |

| b (Å) | 25.027 |

| c (Å) | 7.882 |

| β (°) | 104.17 |

| Volume (ų) | 1346.9 |

Note: This table presents example data for an indole derivative to illustrate typical crystallographic parameters, based on published structures. mdpi.com

Structural Characterization of Key Reaction Intermediates in Catalytic Cycles

In the context of catalysis, X-ray crystallography can be used to characterize stable intermediates within a catalytic cycle. mdpi.com If a reaction involving N-Pivaloylindole proceeds through a sufficiently stable, crystallizable intermediate (e.g., a metal-ligand complex), its structure can be determined. researchgate.net This provides a "snapshot" of the reaction pathway, offering invaluable evidence for a proposed mechanism. For example, in a palladium-catalyzed coupling reaction, isolating and crystallizing the oxidative addition adduct of N-Pivaloylindole to the palladium center would provide direct proof of that mechanistic step. mdpi.com Analysis of bond lengths between the metal and the N-Pivaloylindole ligand can offer insights into the electronic nature of the bonding. spast.org

Integrated Spectroscopic Approaches for Comprehensive Mechanistic Delineation

The elucidation of reaction pathways, including the identification of transient intermediates and the determination of reaction kinetics, often requires a multi-faceted analytical approach. By combining techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, researchers can construct a detailed picture of the mechanistic intricacies of reactions involving N-pivaloylindole.

Detailed research findings have demonstrated the power of combining different spectroscopic methods. For instance, in studies of related N-acylated indoles, a combination of NMR and MS has been crucial for both structural confirmation and for gaining mechanistic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and connectivity of N-pivaloylindole. The chemical shifts and coupling constants of the protons and carbons in the molecule are sensitive to its electronic environment and conformation. In a mechanistic study, in-situ NMR monitoring can track the disappearance of reactants and the appearance of products over time, providing valuable kinetic data. For N-pivaloylindole, specific proton and carbon chemical shifts are key identifiers.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of N-pivaloylindole and for identifying reaction intermediates and products. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected ion, can reveal structural information about the molecule. Studies on similar N-acylated indole derivatives have shown that a common fragmentation pathway involves the loss of the N-acyl group.

Computational Chemistry serves as a vital complementary tool to experimental spectroscopy. Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm structural assignments. Furthermore, computational modeling can be employed to calculate the energies of potential intermediates and transition states, providing a theoretical framework for understanding the reaction mechanism.

A hypothetical integrated approach to studying a reaction of N-pivaloylindole, for example, a metal-catalyzed cross-coupling reaction, would involve the following steps:

Initial Characterization: The starting material, N-pivaloylindole, would be fully characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Reaction Monitoring: The reaction would be monitored in real-time using in-situ NMR spectroscopy to determine the reaction kinetics and to detect any observable intermediates.

Intermediate and Product Identification: Aliquots of the reaction mixture would be analyzed by LC-MS/MS at various time points to identify the masses of potential intermediates and the final products. The fragmentation patterns observed in the MS/MS spectra would be used to propose structures for these species.

Structural Elucidation of Products: The final products would be isolated and fully characterized by a suite of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, HMBC) and HRMS.

Mechanistic Modeling: Computational calculations would be performed to model the proposed reaction mechanism, including the structures and energies of all intermediates and transition states. The calculated spectroscopic properties of proposed intermediates would be compared with experimental data where possible.

This integrated approach ensures a comprehensive and robust delineation of the reaction mechanism, leaving little room for ambiguity.

Interactive Data Tables

Below are representative data tables for N-pivaloylindole, illustrating the type of information obtained from spectroscopic analyses.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for N-Pivaloylindole

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.45 (s, 9H) | 28.5 |

| C=O | - | 176.0 |

| C2 | 6.55 (d, J = 3.7 Hz, 1H) | 107.5 |

| C3 | 7.60 (d, J = 3.7 Hz, 1H) | 125.0 |

| C4 | 7.55 (d, J = 7.9 Hz, 1H) | 123.0 |

| C5 | 7.20 (t, J = 7.6 Hz, 1H) | 124.5 |

| C6 | 7.30 (t, J = 7.7 Hz, 1H) | 121.0 |

| C7 | 8.20 (d, J = 8.2 Hz, 1H) | 116.0 |

| C8 | - | 130.5 |

| C9 | - | 136.0 |

Note: The presented data are hypothetical and serve as an illustrative example of typical chemical shifts and multiplicities. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Expected High-Resolution Mass Spectrometry Data for N-Pivaloylindole

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 202.1226 | 202.1228 | Molecular Ion |

| [M-C₄H₉]⁺ | 145.0498 | 145.0501 | Loss of tert-butyl group |

| [M-C₅H₉O]⁺ | 117.0573 | 117.0575 | Loss of pivaloyl group |

Note: The m/z values are hypothetical examples for illustrative purposes.

The Strategic Role of N Pivaloylindole in Complex Molecule Synthesis and Method Development

N-Pivaloylindole as a Strategic Intermediate in the Synthesis of Complex Indole-Containing Architectures

The N-pivaloyl group has proven to be more than a simple protecting group; it is a key strategic element for guiding the construction of intricate indole-containing molecules. Its steric bulk can effectively shield the C2 position of the indole (B1671886), redirecting reactions to other sites. mdpi.orgsciforum.net This has been instrumental in the synthesis of complex polycyclic systems. For instance, the pivaloyl group was used to direct intramolecular Friedel-Crafts acylations of indole-3-propionic acid derivatives specifically to the C4 position, a crucial step in building tricyclic ketones. mdpi.orgsciforum.net These ketones are valuable precursors for synthesizing natural products such as the multi-drug resistance inhibitor N-methylwelwitindolinone C isothiocyanate. mdpi.orgsciforum.net

Furthermore, N-pivaloylindole serves as a versatile starting material in total synthesis. In one example, an α,β-unsaturated ester derived from N-pivaloylindole was a key intermediate. The synthesis commenced with the cleavage of the N-pivaloyl group, which was then replaced by a different protecting group to facilitate subsequent reactions, demonstrating its role as a temporary strategic placeholder to enable a specific synthetic sequence. researchgate.net The controlled synthesis and subsequent functionalization of pyrroloindolines, core structures in many dimeric alkaloids, can also be facilitated by transformations on N-acylated indoles. nih.govprinceton.edu The strategic use of N-pivaloylindole allows chemists to orchestrate complex reaction sequences, building up molecular complexity in a controlled and predictable manner, which is essential for accessing the diverse structures of indole alkaloids and related pharmacologically active compounds. nih.govencyclopedia.pub

Development of Novel Synthetic Routes and Reaction Methodologies Enabled by N-Pivaloylindole

The unique properties of N-pivaloylindole have not only facilitated the synthesis of specific target molecules but have also spurred the development of entirely new synthetic methods. Its stability and predictable reactivity make it an ideal platform for testing and refining novel catalytic transformations.